Fused Bicyclic Core vs. Monocyclic Imidazole: Conformational Pre-Organization
The target compound incorporates a 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole fused bicyclic system, in contrast to the monocyclic imidazole ring of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate (CAS 75716-82-4). This structural distinction is functionally consequential: the fused bicyclic core appears in the co-crystallized ligand of PDB entry 8A2B, where the pyrrolidine ring engages in hydrophobic packing interactions within the EGFR allosteric pocket at 1.69 Å resolution [1]. The monocyclic analog lacks this fused ring, precluding the same conformational pre-organization. While no direct head-to-head biochemical comparison of the two building blocks exists, the derived allosteric EGFR inhibitor 57 (bearing the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold) exhibits IC₅₀ of 5.70 nM against EGFR T790M/C797S double mutant in HTRF assay [2]. The simple imidazole building block is not represented in any disclosed fourth-generation allosteric EGFR inhibitor patent or structure [3].
| Evidence Dimension | Ring system architecture – fused bicyclic vs. monocyclic |
|---|---|
| Target Compound Data | Fused bicyclic 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (C₆H₈N₂ core + α-keto ethyl ester); MW 208.22; number of heavy atoms: 15; rotatable bonds: 4 |
| Comparator Or Baseline | Monocyclic 1H-imidazole (ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate, CAS 75716-82-4); MW 168.15; number of heavy atoms: 12; rotatable bonds: 4 |
| Quantified Difference | 2 additional sp³-hybridized carbon atoms in fused ring; MW increase of 40.07 g/mol (+23.8%); predicted pKa shift from 2.10 (comparator) to 0.99 (target) |
| Conditions | Structural comparison by molecular formula analysis and PDB co-crystal data (8A2B, resolution 1.69 Å); pKa values predicted by ChemicalBook using ACD/Labs Percepta |
Why This Matters
The fused bicyclic core is a structural prerequisite for accessing the allosteric EGFR inhibitor chemotype validated in clinical-stage programs; procurement of the monocyclic analog would foreclose this entire chemical space.
- [1] RCSB PDB. 8A2B: EGFR kinase domain (L858R/V948R) in complex with 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-[6-[2-[4-[[4-(hydroxymethyl)-1-piperidyl]methyl]phenyl]ethynyl]-1-oxo-4-(trifluoromethyl)isoindolin-2-yl]-N-thiazol-2-yl-acetamide. Deposited 2022-06-03, Resolution 1.69 Å, R-Value Free 0.258. View Source
- [2] BindingDB BDBM50585297 (CHEMBL5080676). Affinity Data: IC₅₀ 5.70 nM for EGFR T790M/C797S double mutant; IC₅₀ 12 nM for EGFR del19; IC₅₀ 71 nM for wild-type EGFR. Assay: HTRF using flurogenic substrate in presence of ATP. View Source
- [3] Patents Review. NEW EGFR INHIBITORS. US Patent Application US20220315591A1. Hoffmann-La Roche Inc. Filed 2020-06-19, Published 2022-10-06. All exemplified compounds contain the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold. View Source
